Methyl 2-amino-3-(2-fluorophenyl)propanoate
Overview
Description
Methyl 2-amino-3-(2-fluorophenyl)propanoate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-amino-3-(2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a propanoate backbone with a fluorophenyl substituent. The presence of the amino group allows for hydrogen bonding, while the fluorophenyl moiety contributes to hydrophobic interactions, which are crucial for modulating enzyme activity and receptor interactions.
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C10H12ClFNO2 |
Molecular Weight | 221.66 g/mol |
Functional Groups | Amino, Ester, Fluorophenyl |
Solubility | Soluble in organic solvents; stability in aqueous environments |
Enzyme Inhibition
Research indicates that this compound acts as a multitarget inhibitor of key enzymes involved in pain and inflammation pathways:
- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is responsible for the degradation of endocannabinoids, which play a role in pain modulation.
- Cyclooxygenase (COX) : Inhibiting COX can reduce the production of pro-inflammatory prostaglandins.
The dual inhibition of these enzymes suggests that this compound may enhance analgesic effects while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymatic Sites : The compound's unique structure allows it to selectively bind to the active sites of FAAH and COX.
- Modulation of Biological Pathways : By inhibiting these enzymes, the compound potentially alters various biological pathways related to pain and inflammation .
Analgesic Properties
In a study examining the analgesic properties of this compound, it was found to exhibit significant pain relief in animal models when compared to traditional NSAIDs. The results indicated:
- Efficacy : Comparable or superior analgesic effects.
- Side Effects : Reduced incidence of gastrointestinal disturbances .
Comparative Analysis with Similar Compounds
A comparative analysis with other related compounds highlights the unique position of the fluorine atom on the phenyl ring, which influences binding affinity and selectivity towards target enzymes.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-amino-3-(4-fluorophenyl)propanoate | Similar propanoate structure | FAAH and COX inhibition |
Methyl 2-amino-3-(3-fluorophenyl)propanoate | Different fluorophenyl group | Potential analgesic properties |
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate | Bromine substitution enhances reactivity | Similar target inhibition |
This table illustrates how variations in substitution can lead to different biological activities and therapeutic potentials .
Properties
IUPAC Name |
methyl 2-amino-3-(2-fluorophenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMPNHTUKJJNQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296854 | |
Record name | 2-Fluorophenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191930-42-4 | |
Record name | 2-Fluorophenylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191930-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorophenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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